molecular formula C11H9BrO2 B8610501 1-(Benzofuran-5-yl)-2-bromopropan-1-one

1-(Benzofuran-5-yl)-2-bromopropan-1-one

Cat. No.: B8610501
M. Wt: 253.09 g/mol
InChI Key: IGKYCXFOFSDUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzofuran-5-yl)-2-bromopropan-1-one is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrO2/c1-7(12)11(13)9-2-3-10-8(6-9)4-5-14-10/h2-7H,1H3

InChI Key

IGKYCXFOFSDUKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven dried roundbottom flask is added 1-(benzofuran-5-yl)propan-1-one (160 mg, 0.919 mmol) and dissolved in dry THF (5 ml). The flask is then cycled through a vacuum/N2 protocol and then cooled under N2 to −78° C. using dry ice/acetone. At this temperature, lithium bis(trimethylsilyl)amide (1M in hexanes) (1.378 ml, 1.378 mmol) is added and stirring continues for ˜30 mins. After this time, NBS (180 mg, 1.010 mmol) in THF (5 ml) is then added dropwise keeping the temp below −60° C. The mixture is left to warm to RT and stirring continued for ˜5 hr. After this time, LCMS looked to show ˜50% conversion to product. The raection is quenched by addition of NH4Cl and allowed to warm to RT. The contents are transferred to a separating funnel and extracted into EtOAc. The organic portion is washed with NaHCO3, water, brine, dried (MgSO4) and evaporated to give a clear oil. Purification by chromatography on silica gel (20 g) eluting with 100% iso-hexane followed by 5% EtOAc/iHex affords the title product as a clear oil. MS: m/z 253 [M+H]+.
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.378 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mg
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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